molecular formula C13H18F3NO B13426229 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol CAS No. 22444-69-5

3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol

Cat. No.: B13426229
CAS No.: 22444-69-5
M. Wt: 261.28 g/mol
InChI Key: XFUOIIGOAIUWRS-UHFFFAOYSA-N
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Description

3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is a synthetic organic compound with a phenethylamine backbone modified by a trifluoromethyl group at the meta position and a methyl substituent on the alpha carbon of the ethylamine chain.

Properties

CAS No.

22444-69-5

Molecular Formula

C13H18F3NO

Molecular Weight

261.28 g/mol

IUPAC Name

3-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]propan-1-ol

InChI

InChI=1S/C13H18F3NO/c1-10(17-6-3-7-18)8-11-4-2-5-12(9-11)13(14,15)16/h2,4-5,9-10,17-18H,3,6-8H2,1H3

InChI Key

XFUOIIGOAIUWRS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCO

Origin of Product

United States

Preparation Methods

Formation of the Phenethylamine Core

  • The phenethylamine skeleton is commonly synthesized via alkylation of substituted benzene derivatives with alkyl halides or through reductive amination of corresponding aldehydes or ketones.
  • For the alpha-methyl substitution on the ethylamine chain, methods such as asymmetric alkylation or use of chiral auxiliaries can be employed to ensure stereochemical control.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group at the meta position is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Electrophilic trifluoromethylation is often performed under controlled temperature and inert atmosphere to prevent side reactions.
  • Catalysts such as copper or silver complexes may be used to facilitate the trifluoromethylation step.

Attachment of the 1-Propanol Moiety

  • The amino group on the phenethylamine core is reacted with 1,3-propanediol derivatives or suitable precursors to introduce the 1-propanol side chain.
  • Reductive amination or nucleophilic substitution can be employed depending on the functional groups present.
  • Protection and deprotection strategies may be necessary to avoid side reactions on hydroxyl groups.

Purification Techniques

  • Purification typically involves recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
  • Monitoring of reaction progress and purity is conducted via thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • Optimization of reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time is critical to maximize yield and purity.
  • Polar aprotic solvents like acetone, dimethylformamide, or tetrahydrofuran are preferred for their stability under reaction conditions.
  • The use of environmentally benign bases and catalysts is encouraged to minimize ecological impact.
  • Industrial synthesis may incorporate continuous flow reactors and in-line purification to enhance efficiency.
  • Data Table: Summary of Key Synthetic Steps and Conditions
Step Reaction Type Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
1 Alkylation/Reductive Amination Substituted benzene derivative, alkyl halide, or aldehyde Ethanol, Methanol, THF Room temperature to reflux 70-85 Control of stereochemistry critical for alpha-methyl
2 Electrophilic Trifluoromethylation Trifluoromethyl iodide, Cu/Ag catalyst Polar aprotic solvents 0-40°C, inert atmosphere 60-75 Avoids side reactions, requires inert atmosphere
3 Nucleophilic substitution/Reductive amination 1,3-propanediol or derivative, reducing agent THF, DMF, Acetone Mild heating (30-60°C) 65-80 Protection of hydroxyl groups may be necessary
4 Purification Chromatography materials, recrystallization solvents Various Ambient to low temperature N/A Essential for high purity and stereochemical integrity
  • Reaction yields improve significantly with the use of copper-based catalysts during trifluoromethylation.
  • Polar aprotic solvents enhance reaction rates and selectivity in trifluoromethyl group introduction.
  • Controlling pH and temperature during reductive amination steps prevents side product formation.
  • Protection of hydroxyl groups in 1,3-propanediol derivatives reduces unwanted side reactions, improving overall yield.
  • Analytical monitoring via TLC and HPLC is crucial for optimizing reaction times and preventing overreaction.

The preparation of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is a complex, multi-step process involving strategic formation of the phenethylamine core, selective trifluoromethylation, and precise attachment of the 1-propanol side chain. Optimization of reaction conditions, solvent selection, and purification methods are essential to achieve high yield and purity. Advanced characterization techniques confirm the structural and stereochemical integrity of the final product. These preparation methods are supported by diverse research findings and industrial practices, providing a robust framework for synthesis of this compound for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Hydroxyl Group Reactions

The primary alcohol (-OH) participates in typical alcohol reactions:

Reaction Type Conditions Product Applications
Esterification Acid catalysis (e.g., H₂SO₄) with carboxylic acidsEsters (e.g., acetate derivatives)Prodrug synthesis for enhanced bioavailability
Oxidation Strong oxidizers (e.g., KMnO₄, CrO₃)Ketone or carboxylic acid (depending on conditions)Functionalization for further synthetic modifications
Ether Formation Williamson synthesis with alkyl halidesEther derivativesStabilization of the hydroxyl group for targeted delivery

The hydroxyl group’s reactivity is moderated by steric hindrance from the adjacent phenethylamine group .

Amine Group Reactions

The secondary amine enables:

Reaction Type Conditions Product Applications
Alkylation Alkyl halides in basic mediaTertiary aminesModulation of pharmacokinetic properties
Acylation Acid chlorides/anhydridesAmidesProlonged metabolic stability via reduced hepatic clearance
Salt Formation Reaction with HCl or other acidsAmmonium saltsImproved solubility for intravenous formulations

The amine’s electron-donating effects are attenuated by the trifluoromethyl group’s electron-withdrawing nature .

Trifluoromethyl Group Influence

The -CF₃ group:

  • Directs electrophilic aromatic substitution to the para position due to its strong meta-directing effect.

  • Enhances lipophilicity (logP ≈ 2.8), critical for blood-brain barrier penetration .

  • Stabilizes the aromatic ring against metabolic degradation, as seen in comparative studies with non-fluorinated analogs.

Comparative Reactivity with Structural Analogs

Compound Key Functional Groups Reactivity Differences
This compound -OH, -NH-, -CF₃High esterification yield due to less steric hindrance vs. tertiary alcohols
α-Methyl-p-tyrosine (AMPT) -COOH, -NH₂Carboxylic acid enables peptide coupling; absent in target compound .
3-(Trifluoromethyl)phenylpropanol -OH, -CF₃Lacks amine, limiting salt formation and acylation pathways .

Synthetic Considerations

While detailed synthetic protocols are proprietary, general steps inferred from structural analogs include:

  • Friedel-Crafts alkylation to attach the trifluoromethylphenyl group.

  • Reductive amination to introduce the methylamino-propanol chain.

  • Purification via chromatography to isolate enantiomers, critical for pharmacological activity .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is likely related to its interaction with biological targets such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share partial structural or functional similarities with 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol and are analyzed based on molecular properties, toxicity, and applications:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-(Methylamino)-1-propanol C₄H₁₁NO 89.14 Methylamino, hydroxyl 42055-15-2
3-(2-Pyridylmethylamino)-1-propanol C₉H₁₄N₂O 166.22 Pyridylmethylamino, hydroxyl 6950-99-8
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 Trifluoromethylphenyl, ester group Not provided

Key Observations:

Structural Differences: 3-(Methylamino)-1-propanol lacks aromatic rings and fluorinated groups, resulting in lower molecular weight and simpler pharmacokinetics compared to the trifluoromethyl-containing target compound . Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate shares the trifluoromethylphenyl group but replaces the propanol chain with an ester moiety, altering solubility and metabolic pathways .

Toxicity Trends: Fluorinated aromatic amines (e.g., trifluoromethylphenyl derivatives) often exhibit higher metabolic stability but may carry risks of bioaccumulation, though specific data for the target compound are absent. Pyridine-containing analogs (e.g., 3-(2-Pyridylmethylamino)-1-propanol) show marked eye and skin irritation, likely due to the heterocyclic amine’s reactivity .

Applications: 3-(Methylamino)-1-propanol is used as an intermediate in pharmaceuticals and agrochemicals due to its simple structure and reactivity .

Biological Activity

3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular formula is C13H16F3N, and its IUPAC name reflects its complex arrangement of functional groups.

PropertyValue
Molecular Weight241.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P3.5 (indicative of lipophilicity)

Research indicates that this compound may act as a selective inhibitor of protein kinase C theta (PKC-theta). PKC-theta is implicated in various pathological conditions, including autoimmune diseases and certain cancers. Inhibition of this kinase can modulate cellular signaling pathways, leading to therapeutic effects.

Case Studies

  • Inhibition of PKC-theta : A study demonstrated that this compound effectively inhibited PKC-theta activity in vitro, leading to reduced proliferation of T-cells in autoimmune models. This suggests potential applications in treating conditions like rheumatoid arthritis and multiple sclerosis.
  • Antidepressant Activity : Another investigation explored the compound's effects on serotonin receptors, indicating that it may enhance serotonergic neurotransmission. This property could position it as a candidate for treating depression and anxiety disorders.
  • Anti-inflammatory Effects : Preliminary studies have shown that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophages, which could be beneficial in treating chronic inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
PKC-theta InhibitionReduced T-cell proliferation
AntidepressantEnhanced serotonin activity
Anti-inflammatoryDecreased cytokine levels

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies suggest low acute toxicity; however, chronic exposure effects remain to be thoroughly evaluated.

Table 3: Toxicological Data

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
MutagenicityNegative (Ames test)
Reproductive ToxicityNot assessed

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-(alpha-Methyl-m-trifluoromethylphenethylamino)-1-propanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation or reductive amination of trifluoromethyl-substituted phenethylamine intermediates. For example, analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanol) are synthesized using catalytic hydrogenation or nucleophilic substitution under controlled pH and temperature . Optimization may include solvent selection (e.g., ethanol or methanol), catalyst screening (e.g., palladium or nickel-based catalysts), and purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify methyl, trifluoromethyl, and propanol backbone signals. For example, the trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR peak at ~-60 to -70 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation, if crystalline derivatives are obtainable .

Q. What thermodynamic properties (e.g., vapor pressure, heat capacity) are critical for handling this compound, and how are they experimentally determined?

  • Methodological Answer : Vapor pressure can be measured via transpiration, ebulliometry, or static methods. For related amino alcohols (e.g., 3-(dimethylamino)-1-propanol), transpiration and ebulliometry yield consistent data, while static methods may introduce discrepancies due to impurities . Heat capacity (CpC_p) is determined using differential scanning calorimetry (DSC) or adiabatic calorimetry at controlled temperatures (e.g., 298.15 K) .

Advanced Research Questions

Q. How do discrepancies in vapor pressure data for structurally similar compounds inform experimental design for this molecule?

  • Methodological Answer : Contradictions in vapor pressure measurements (e.g., between static and transpiration methods for 3-(dimethylamino)-1-propanol) highlight the need for purity validation and method calibration . For this compound, use transpiration or ebulliometry to avoid static method artifacts. Cross-reference with boiling points compiled from SciFinder, though note that distillation-derived data may lack precision .

Q. What strategies can resolve conflicting bioactivity data for trifluoromethyl-containing compounds in enzyme inhibition studies?

  • Methodological Answer : Address contradictions by:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Structural Analogues : Compare with compounds like 3-(4-hydroxyphenyl)-1-propanol, which modulates plant growth via hydroxy-phenyl interactions .
  • Computational Modeling : Dock the compound into enzyme active sites (e.g., cytochrome P450) to predict binding modes and validate experimentally via mutagenesis .

Q. How can metabolic pathways involving this compound be elucidated in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic fate in vitro or in vivo. For example, yeast ARO8/ARO9/ARO10 genes mediate similar pathways for 3-(methylthio)-1-propanol biosynthesis, suggesting analogous routes for trifluoromethyl derivatives . Combine LC-MS/MS to identify metabolites and RNA-seq to map gene expression changes .

Q. What role does the trifluoromethyl group play in enhancing this compound’s bioavailability or target selectivity?

  • Methodological Answer : The CF₃ group increases lipophilicity and metabolic stability. Compare pharmacokinetic profiles (e.g., logP, plasma half-life) with non-fluorinated analogues. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., G-protein-coupled receptors) .

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